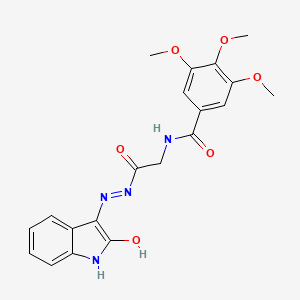
5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, hydroxy, and methylphenyl groups
Preparation Methods
The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps. One common synthetic route includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination and subsequent reactions to introduce the benzoyl and hydroxy groups . The reaction conditions typically involve the use of organic solvents such as dioxane and chloroform, and purification steps may include recrystallization in methanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of benzoyl, fluorophenyl, hydroxy, and methylphenyl groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
- Hydrazine-coupled pyrazole derivatives
Properties
Molecular Formula |
C24H18FNO3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c1-15-11-13-17(14-12-15)26-21(18-9-5-6-10-19(18)25)20(23(28)24(26)29)22(27)16-7-3-2-4-8-16/h2-14,21,27H,1H3/b22-20- |
InChI Key |
XEWUNVDWGPTYJQ-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)

![1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B14951067.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)

![N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B14951090.png)
![Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate](/img/structure/B14951105.png)
![2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14951109.png)
![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14951129.png)
![ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951130.png)
